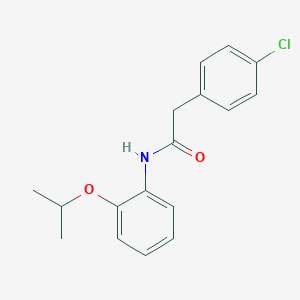![molecular formula C17H17ClN2O2 B268510 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268510.png)
2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation. 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα, which binds to NF-κB and prevents its translocation to the nucleus, where it regulates gene expression.
Biochemical and Physiological Effects
2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 has been shown to have various biochemical and physiological effects. In cancer cells, 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 has been shown to induce apoptosis and inhibit cell proliferation. In inflammatory cells, 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In immune cells, 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 has been shown to inhibit the activation of T cells and the production of cytokines such as IL-2 and IFN-γ.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. This allows researchers to investigate the role of NF-κB in various biological processes. Another advantage is its low toxicity, which allows for higher concentrations to be used without affecting cell viability. However, one limitation of using 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 is its low solubility in water, which can make it difficult to use in some experimental systems.
Orientations Futures
There are several future directions for the use of 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 in scientific research. One direction is the investigation of its potential use as a cancer therapeutic agent. Another direction is the investigation of its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, the development of more water-soluble derivatives of 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 could expand its use in experimental systems where solubility is a limitation. Finally, the investigation of its potential use in combination therapies with other drugs could lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with 3-aminopropyl carbazide to form 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}acetamide. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082. The overall yield of the synthesis is around 25%, and the purity of the final product can be improved through recrystallization.
Applications De Recherche Scientifique
2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 has been used in various scientific research applications, including cancer research, inflammation research, and immunology research. In cancer research, 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 has been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. This has led to investigations into the potential use of 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 as a cancer therapeutic agent. In inflammation research, 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 has been shown to inhibit the production of pro-inflammatory cytokines, which has led to investigations into its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In immunology research, 2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide 11-7082 has been shown to modulate the immune response by inhibiting the activation of T cells and the production of cytokines.
Propriétés
Nom du produit |
2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide |
|---|---|
Formule moléculaire |
C17H17ClN2O2 |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
2-chloro-N-[3-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-2-10-19-16(21)12-6-5-7-13(11-12)20-17(22)14-8-3-4-9-15(14)18/h3-9,11H,2,10H2,1H3,(H,19,21)(H,20,22) |
Clé InChI |
JZTUENXQOYYBTQ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268427.png)
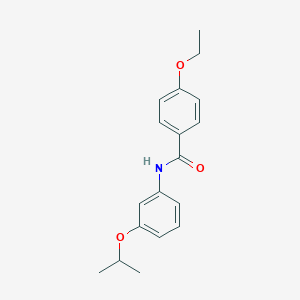
![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268429.png)
![2-[(3-Isobutoxybenzoyl)amino]benzamide](/img/structure/B268433.png)
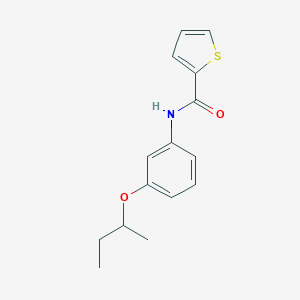
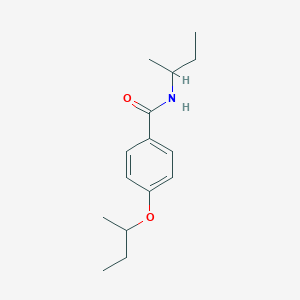
![N-[3-(2-methoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268441.png)
![4-methyl-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268442.png)
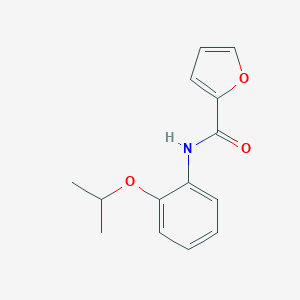
![3-isopropoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B268445.png)
![4-fluoro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268447.png)
![2,4-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268449.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-isobutoxybenzamide](/img/structure/B268452.png)
